3-Methylquinolin-4-amine
Overview
Description
3-Methylquinolin-4-amine is a nitrogen-containing heterocyclic compound with a quinoline backbone. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and antimalarial agents. The presence of both an amine group and a methyl group on the quinoline ring enhances its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
3-Methylquinolin-4-amine, like other quinoline-based compounds, has been found to interact with a variety of cellular targets. The primary targets of this compound are proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cellular processes, including cell growth, proliferation, and survival .
Mode of Action
The compound interacts with its targets by binding to them, which can alter their function and lead to changes in cellular processes. For instance, the interaction of this compound with proteins in the PI3K/AKT/mTOR pathway can inhibit their activity . This inhibition can disrupt the pathway’s normal function, leading to changes in cell growth and proliferation .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is a key biochemical pathway affected by this compound. This pathway is involved in regulating cell growth, proliferation, and survival . By inhibiting proteins in this pathway, this compound can disrupt these processes, potentially leading to cell death .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the PI3K/AKT/mTOR pathway. This can lead to decreased cell growth and proliferation, and increased cell death . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules or drugs can impact the compound’s efficacy through drug-drug interactions .
Biochemical Analysis
Biochemical Properties
Quinoline-based compounds are known for their diverse biological activities . They interact with various enzymes, proteins, and other biomolecules, which can influence biochemical reactions .
Cellular Effects
Quinoline-based compounds have been found to exhibit anticancer activities . For instance, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, a quinoline-based compound, has been found to be active against a non-small cell lung cancer cell line, A549 .
Molecular Mechanism
Quinoline-based compounds are known to interact with the PI3K/AKT/mTOR pathway proteins, which play a role in multiple cancers by apoptosis and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methylquinoline.
Nitration: The 3-methylquinoline undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for nitration and reduction steps can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Further reduction can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon or iron powder in acidic conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
3-Methylquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antimalarial properties. It has shown promising results in inhibiting the growth of cancer cells and pathogens.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure.
Comparison with Similar Compounds
4-Aminoquinoline: Known for its antimalarial activity.
2-Methylquinoline: Similar structure but different substitution pattern.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness: 3-Methylquinolin-4-amine stands out due to the presence of both a methyl and an amine group, which enhances its reactivity and biological activity. Its unique substitution pattern allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
3-methylquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHFYJQGCWEYNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355836 | |
Record name | 3-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19701-33-8 | |
Record name | 3-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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